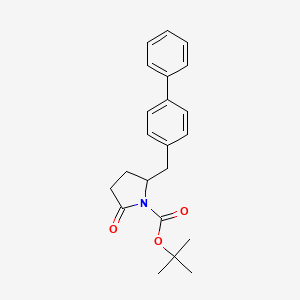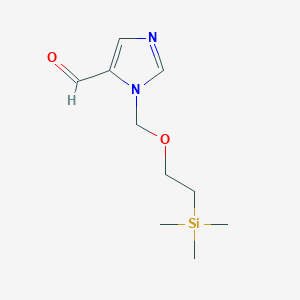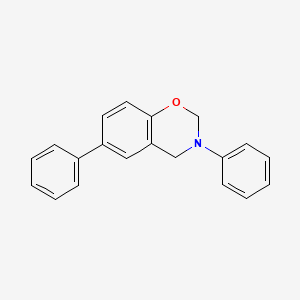
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. The unique structure of this compound, which includes a benzene ring fused to an oxazine ring, contributes to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the Mannich condensation reaction, where an amine, formaldehyde, and a phenolic compound are reacted together. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzoxazine ring .
Another method involves microwave-assisted synthesis, which has been shown to be a convenient, rapid, and high-yielding approach. In this method, the reactants are mixed and subjected to microwave irradiation, which accelerates the reaction and reduces the reaction time significantly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solvent-free microwave thermolysis is an environmentally friendly and efficient method that can be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced benzoxazine compounds, and substituted benzoxazines .
Aplicaciones Científicas De Investigación
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and neuroprotective effects.
Medicine: Potential use in drug development due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: A simpler analog with similar reactivity but different biological activities.
3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: Contains an aldehyde group, which imparts different chemical properties and reactivity.
Rhodamine-3,4-dihydro-2H-1,3-benzoxazine: A conjugate with fluorescent properties used in chemosensing applications.
Uniqueness
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which enhances its stability and biological activity.
Propiedades
Número CAS |
189068-62-0 |
|---|---|
Fórmula molecular |
C20H17NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3,6-diphenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C20H17NO/c1-3-7-16(8-4-1)17-11-12-20-18(13-17)14-21(15-22-20)19-9-5-2-6-10-19/h1-13H,14-15H2 |
Clave InChI |
FXXHJDPGDLHJAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C3=CC=CC=C3)OCN1C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)

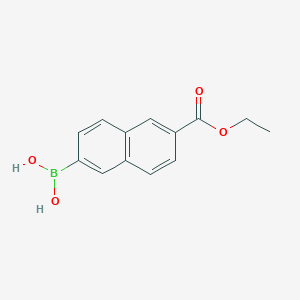


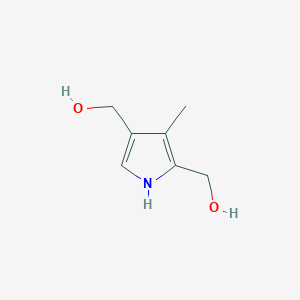

![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)

![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
